cis-1,4,8,11-Perhydrotetraazapyrene
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Overview
Description
cis-1,4,8,11-Perhydrotetraazapyrene: is a chemical compound with the molecular formula C12H22N4 and a molecular weight of 222.33 g/mol . It is also known by other names such as cis-Glyoxal-Cyclam and cis-PTAP . This compound is a macrocyclic polyamine, which means it contains multiple amine groups within a large ring structure. Macrocyclic polyamines are significant in various fields due to their ability to form stable complexes with metal ions .
Preparation Methods
The synthesis of cis-1,4,8,11-Perhydrotetraazapyrene involves several steps. One common method includes the reaction of 2-methyltetrahydrofuran with 1,2-bis(3-aminopropylamino)ethane in the presence of a protective agent and water . The reaction mixture is then subjected to rotary evaporation to recover the solvent, followed by recrystallization with toluene to obtain yellow crystals . These crystals are further processed with tert-butyl methyl ether and 1,2-dibromoethane , and the reaction solution is filtered while hot . The filtrate is cooled, and petroleum ether is added to crystallize the product . The final step involves adding the product to a potassium hydroxide aqueous solution under nitrogen protection, followed by extraction with dichloromethane and crystallization with petroleum ether to obtain the final product .
Chemical Reactions Analysis
cis-1,4,8,11-Perhydrotetraazapyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
cis-1,4,8,11-Perhydrotetraazapyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-1,4,8,11-Perhydrotetraazapyrene involves its ability to form stable complexes with metal ions. The compound’s macrocyclic structure allows it to coordinate with metal ions through its nitrogen atoms, forming a stable complex . This complexation can affect various biological processes, such as inhibiting viral replication or mobilizing hematopoietic progenitor stem cells .
Comparison with Similar Compounds
cis-1,4,8,11-Perhydrotetraazapyrene is similar to other macrocyclic polyamines, such as:
1,4,8,11-Tetraazacyclotetradecane: This compound also forms stable complexes with metal ions and has similar applications in chemistry and biology.
Cyclam: Another macrocyclic polyamine with a similar structure and properties.
The uniqueness of this compound lies in its specific conformation and the stability of the complexes it forms with metal ions .
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
(4S,11S,15S,16S)-1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane |
InChI |
InChI=1S/C12H22N4/c1-5-15-7-4-14-10-2-6-16-8-3-13-9(1)11(16)12(10)15/h9-14H,1-8H2/t9-,10-,11-,12-/m0/s1 |
InChI Key |
GMEFCGMVTLRQCJ-BJDJZHNGSA-N |
Isomeric SMILES |
C1CN2CCN[C@@H]3[C@H]2[C@@H]4[C@H]1NCCN4CC3 |
Canonical SMILES |
C1CN2CCNC3C2C4C1NCCN4CC3 |
Origin of Product |
United States |
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